

# Application Notes and Protocols for Trypsin

## Solution Preparation and Use

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### Compound of Interest

Compound Name: *Trypsin*

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## Introduction

Trypsin is a serine protease commonly used in cell culture applications to detach adherent cells from culture surfaces. The enzymatic activity of trypsin cleaves peptide bonds in proteins that mediate cell adhesion, allowing for the gentle dissociation of cells for passaging, counting, or other downstream applications. This protocol provides a detailed guide for the preparation of a working Trypsin-EDTA solution from a concentrated stock and its application in a standard cell dissociation workflow.

## Data Presentation

For consistent and reproducible results in cell culture, precise concentrations of reagents are critical. The following table summarizes the components and their concentrations for preparing a 1X Trypsin-EDTA solution from a 10X stock.

Component	Concentration in 10X Stock	Final Concentration in 1X Solution	Purpose
Trypsin (Porcine)	2.5% (w/v)	0.25% (w/v)	Proteolytic enzyme that cleaves adhesion proteins.
EDTA	10 mM	1 mM	Chelating agent that sequesters divalent cations (Ca <sup>2+</sup> , Mg <sup>2+</sup> ) to weaken cell-cell adhesion. <a href="#">[1]</a>
Hanks' Balanced Salt Solution (HBSS) or Dulbecco's Phosphate-Buffered Saline (DPBS)	-	1X	Provides a stable osmotic and pH environment for the cells during dissociation. <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

### Preparation of 1X Trypsin-EDTA Solution from a 10X Stock

This protocol describes the dilution of a concentrated (10X) Trypsin-EDTA solution to a working concentration (1X).

Materials:

- 10X Trypsin-EDTA solution (stored at -20°C)
- Sterile, calcium and magnesium-free Dulbecco's Phosphate-Buffered Saline (DPBS) or Hanks' Balanced Salt Solution (HBSS)[\[4\]](#)
- Sterile 100 mL or 500 mL graduated cylinder or volumetric flask
- Sterile storage bottles

- Sterile serological pipettes
- Micropipettes and sterile tips

Procedure:

- Thawing: Thaw the frozen 10X Trypsin-EDTA solution in a 37°C water bath or overnight at 2-8°C.[4] Avoid repeated freeze-thaw cycles as this can reduce enzymatic activity.[4]
- Aseptic Technique: Perform all subsequent steps in a laminar flow hood using aseptic techniques to maintain sterility.
- Dilution: To prepare 100 mL of 1X Trypsin-EDTA solution, aseptically transfer 10 mL of the 10X stock solution into a sterile container. Add 90 mL of sterile, calcium and magnesium-free DPBS or HBSS.[4][5]
- Mixing: Gently mix the solution by swirling or inverting the container. Avoid vigorous shaking, which can cause the enzyme to denature.
- pH Adjustment (if necessary): Check the pH of the diluted solution. The optimal pH for trypsin activity is between 7.2 and 7.8.[4][5] If necessary, adjust the pH using sterile 1N HCl or 1N NaOH.[4][5]
- Aliquoting and Storage: Aliquot the 1X Trypsin-EDTA solution into smaller, sterile containers to avoid repeated warming of the entire stock. Store the aliquots at -20°C.[5]

## Protocol for Cell Dissociation using 1X Trypsin-EDTA

This protocol outlines the standard procedure for detaching adherent cells from a culture flask.

Materials:

- Culture flask with a confluent monolayer of adherent cells
- 1X Trypsin-EDTA solution (pre-warmed to 37°C)
- Sterile DPBS or HBSS (without  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ )

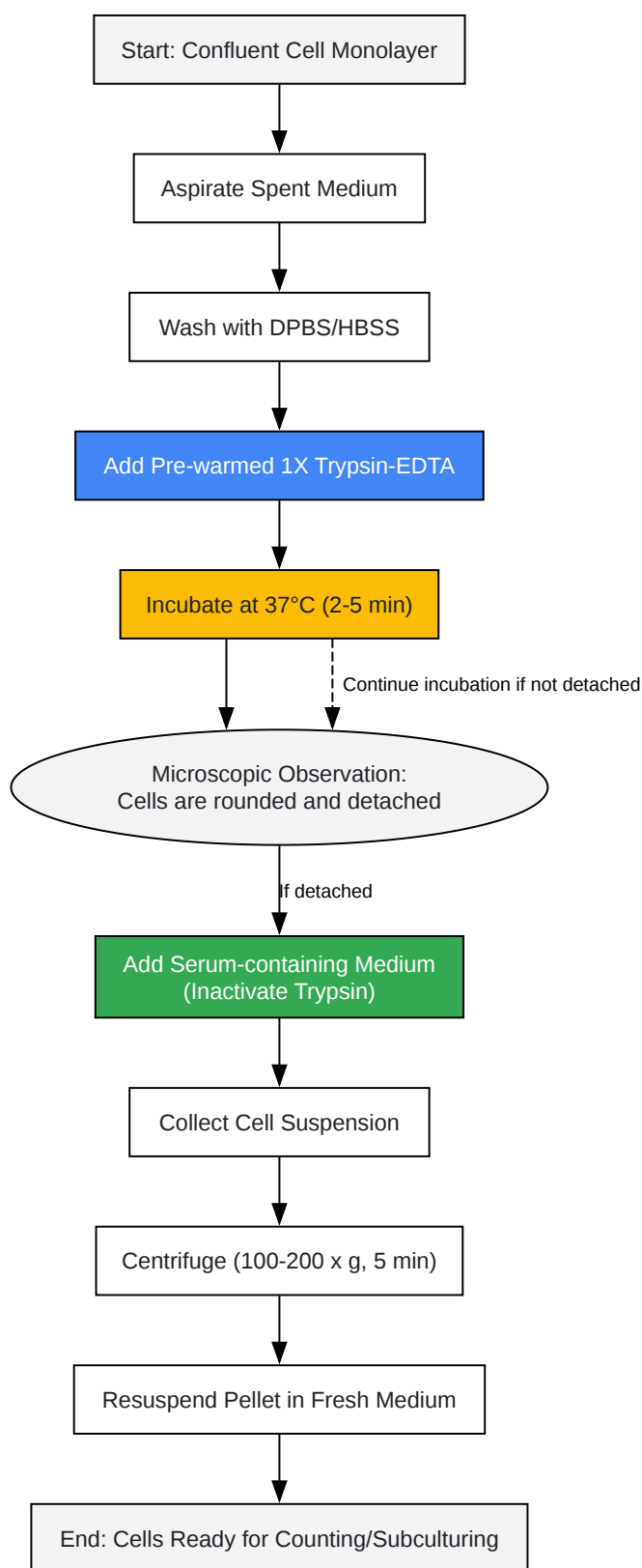
- Complete cell culture medium (containing serum to inactivate trypsin)
- Sterile pipettes
- Centrifuge tubes
- Hemocytometer or automated cell counter

#### Procedure:

- Pre-warming: Pre-warm the 1X Trypsin-EDTA solution and sterile DPBS/HBSS to 37°C in a water bath.[5]
- Aspirate Medium: Under a laminar flow hood, carefully aspirate the spent culture medium from the flask.
- Wash Cells: Gently wash the cell monolayer with sterile DPBS or HBSS to remove any residual serum, which can inhibit trypsin activity. Aspirate the wash solution.
- Add Trypsin-EDTA: Add just enough pre-warmed 1X Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).
- Incubation: Incubate the flask at 37°C for 2-5 minutes. The incubation time will vary depending on the cell line.[5] Monitor the cells under a microscope; they will appear rounded and detached when ready.[4] Avoid prolonged exposure to trypsin, as it can damage the cells.[5]
- Cell Detachment: Gently tap the side of the flask to dislodge any remaining adherent cells.
- Inactivate Trypsin: Add 2-3 volumes of complete culture medium containing serum to the flask. The serum proteins will inactivate the trypsin.[4] For serum-free cultures, a specific trypsin inhibitor should be used.
- Cell Collection and Centrifugation: Gently pipette the cell suspension up and down to break up any cell clumps and transfer the suspension to a sterile centrifuge tube. Centrifuge at 100-200 x g for 5 minutes to pellet the cells.

- Resuspension: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- Cell Counting and Subculturing: Perform a cell count and seed new culture flasks at the desired density.

## Diagrams



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Caption: Workflow for enzymatic cell dissociation using Trypsin-EDTA.

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